molecular formula C15H22BrNO2 B2690242 Tert-butyl 2-amino-3-(3-bromophenyl)pentanoate CAS No. 2287259-93-0

Tert-butyl 2-amino-3-(3-bromophenyl)pentanoate

Cat. No. B2690242
M. Wt: 328.25
InChI Key: KIHTZYIATHPQFK-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-3-(3-bromophenyl)pentanoate is a chemical compound with the following properties:



  • IUPAC Name : tert-butyl (2-amino-3-(3-bromophenyl)propyl)carbamate.

  • Molecular Formula : C<sub>13</sub>H<sub>21</sub>BrN<sub>2</sub>O<sub>2</sub>.

  • Molecular Weight : 329.24 g/mol.

  • CAS Number : 2004615-73-8.



Synthesis Analysis

The synthesis of this compound involves the reaction of tert-butyl N-[2-amino-3-(3-bromophenyl)propyl]carbamate. The exact synthetic pathway and conditions would need to be explored in relevant literature.



Molecular Structure Analysis

The molecular structure consists of a tert-butyl group, an amino group, and a bromophenyl group attached to a pentanoate backbone. The bromine atom is substituted at the para position of the phenyl ring.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including nucleophilic substitutions, amidation reactions, and ester hydrolysis. Investigating its reactivity and potential transformations is crucial.



Physical And Chemical Properties Analysis


  • Physical Form : It exists as a solid powder.

  • Melting Point : Not specified.

  • Boiling Point : Not specified.

  • Solubility : Solubility in various solvents should be explored.

  • Stability : It is stable when sealed and stored at room temperature.


Safety And Hazards


  • Hazard Statements : May cause skin and eye irritation (H315, H319). Harmful if swallowed (H302). Avoid inhalation (H335).

  • Precautionary Statements : Handle with care. Use appropriate protective equipment. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling. Dispose of properly.


Future Directions

Future research should focus on:



  • Biological Activity : Investigate potential biological targets or applications.

  • Synthetic Modifications : Explore derivatization strategies to enhance properties.

  • Toxicology Studies : Assess safety profiles and potential hazards.

  • Pharmacokinetics : Study absorption, distribution, metabolism, and excretion.


Please note that this analysis is based on available information, and further studies are necessary to fully understand the compound’s properties and potential applications12.


properties

IUPAC Name

tert-butyl 2-amino-3-(3-bromophenyl)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO2/c1-5-12(10-7-6-8-11(16)9-10)13(17)14(18)19-15(2,3)4/h6-9,12-13H,5,17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHTZYIATHPQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)Br)C(C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-amino-3-(3-bromophenyl)pentanoate

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